Methyl jasmonate
Overview
Description
Methyl Jasmonate (MeJA) is a plant secondary compound known for its role in plant defense and developmental processes. It is involved in activating defensive responses in plants against pathogen or insect attacks, and it can induce the synthesis of defensive proteins in plants (Farmer & Ryan, 1990). MeJA and its derivatives are key signaling molecules in plant defense mechanisms and play a significant role in modulating plant responses to stress (Gundlach et al., 1992).
Synthesis Analysis
MeJA can be synthesized from cis-4-heptenoic acid through a series of reactions, including acylation, aminolysis, grafting, deprotection, and cyclization (Yang et al., 2014). Additionally, the gene JMT, encoding an S-adenosyl-L-methionine: jasmonic acid carboxyl methyltransferase (JMT), is involved in the biosynthesis of MeJA in plants (Seo et al., 2001).
Molecular Structure Analysis
MeJA is a methyl ester of jasmonic acid (JA), characterized by its lipid-derived cyclopentanone structure. The structural variations in methyl jasmonate, particularly the stereochemistry, significantly influence its biological activity (Koda et al., 1992).
Chemical Reactions and Properties
MeJA plays a critical role in plant defense responses and secondary metabolism activities. It is involved in the induction of defense responses and the accumulation of secondary metabolites in plant cell cultures (Wang & Wu, 2005).
Physical Properties Analysis
The physical properties of MeJA, such as its odor, are attributed to its structural isomers. Research has shown that the fragrance commonly associated with methyl jasmonate is actually due to its cis-isomer (Montforts et al., 1989).
Chemical Properties Analysis
MeJA is known for its multifunctional roles throughout the plant's life. It is synthesized constitutively and is essential for normal growth and development. Its elevated concentration under stress conditions is crucial for the plant's ability to react to adverse events and survive. MeJA is involved in the plant's defense system and helps the plant adapt to environmental changes (Hanaka & Nurzyńska-Wierdak, 2019).
Scientific Research Applications
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Plant Growth Regulation
- Field : Plant Biology
- Application : MeJA is a plant growth regulator belonging to the jasmonate family. It plays an important role as a possible airborne signaling molecule mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : Studies have shown that MeJA regulates a wide spectrum of plant physiological and biochemical processes, including reproductive development, primary root growth, root hair development, seed germination, senescence, regeneration .
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Improving Post-Harvest Fruit Quality
- Field : Agriculture and Food Science
- Application : Preharvest applications of MeJA have been shown to improve post-harvest fruit quality in strawberry fruit .
- Methods : MeJA is applied to the plants at different phenological stages, such as flowering, large green, and ripe fruit stages .
- Results : MeJA treatment increases anthocyanin and proanthocyanidin contents as well as catalase activity in post-harvest storage, depending on the number of preharvest MeJA applications .
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Enhancing Antioxidant Systems
- Field : Plant Physiology
- Application : MeJA plays a vital role in regulating plant defense responses as well as antioxidant systems .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA treated fruits show improved quality with stimulated antioxidant systems during storage .
-
Maintaining Cell Membrane Integrity
- Field : Plant Physiology
- Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA treatment can maintain better fruit quality and improve antioxidant ability through enhancing AsA-GSH cycle .
-
Enhancing Saline-Alkali Stress Resistance
- Field : Plant Physiology
- Application : Researchers confirmed that 22.5 μmol/l MeJA could significantly improve the saline-alkali stress resistance of tomatoes .
- Methods : Exogenous application of 22.5 μmol/l MeJA increased the endogenous MeJA and jasmonic acid (JA) contents in tomato .
- Results : An important transcription factor, SlWRKY80, responded to MeJA and actively regulated tomato resistance to saline-alkali stress .
-
Modulating Plant Defense Responses
- Field : Plant Physiology
- Application : MeJA is an important signalling molecule that plays a vital role in regulating plant defense responses .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : Exogenous MeJA in tomato stress resistance through multiple metabolic pathways elucidated that exogenous MeJA further promotes spermidine synthesis and Na+/K+ homeostasis by activating the expression of SlWRKY80 .
-
Improving Pre- and Post-Harvest Fresh Fruit Quality
- Field : Agriculture and Food Science
- Application : MeJA is a plant growth regulator that plays an important role in mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems . It has been shown to improve the quality and health properties of fresh fruits .
- Methods : Most assessments of this compound have dealt with post-harvest fruit applications, demonstrating induced plant resistance against the detrimental impacts of storage .
- Results : The interactions between MeJA and other compounds or technological tools have been shown to enhance antioxidant capacity and quality of fruits .
-
Maintaining Cell Membrane Integrity
- Field : Plant Physiology
- Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA applications did not generate variations on fruit firmness and weight, lignin contents, % C and N, and in lipid peroxidation and water/nitrogen use efficiency .
-
Reducing Adverse Effects of Drought and Oxidative Stresses
- Field : Plant Physiology
- Application : MeJA has been shown to reduce the adverse effects of drought and oxidative stresses in strawberry .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA treatment can improve ROS scavenging through enhanced antioxidant defense system .
-
Regulating Antioxidant Defense and Reducing Arsenic Content
- Field : Plant Physiology
- Application : The application of MeJA significantly reduced the As content in leaves and roots of both cultivars .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : Findings of the present study reveal that MeJA improves ROS scavenging through enhanced antioxidant defense system, secondary metabolite and reduced As contents in both the cultivars .
-
Reinforcing Antioxidant Response in Strawberry
- Field : Plant Science
- Application : Preharvest applications of MeJA have been shown to reinforce the antioxidant response in strawberry fruit .
- Methods : Three differential preharvest treatments consisted of successive field applications of 250 μmol L –1 MeJA at flowering, large green, and ripe fruit stages .
- Results : MeJA treatment increases anthocyanin and proanthocyanidin contents as well as catalase activity in post-harvest storage, depending on the number of preharvest MeJA applications .
-
Improving Quality and Health Properties of Fresh Fruits
- Field : Plant Science
- Application : MeJA is a plant growth regulator that plays an important role in modulating plant defense responses, including antioxidant systems. It has been shown to improve the quality and health properties of fresh fruits .
- Methods : Most assessments of this compound have dealt with post-harvest fruit applications, demonstrating induced plant resistance against the detrimental impacts of storage .
- Results : The interactions between MeJA and other compounds or technological tools have been shown to enhance antioxidant capacity and quality of fruits .
-
Maintaining Cell Membrane Integrity
- Field : Plant Physiology
- Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA applications did not generate variations on fruit firmness and weight, lignin contents, % C and N, and in lipid peroxidation and water/nitrogen use efficiency .
-
Reducing Adverse Effects of Drought and Oxidative Stresses
- Field : Plant Physiology
- Application : MeJA has been shown to reduce the adverse effects of drought and oxidative stresses in strawberry .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : MeJA treatment can improve ROS scavenging through enhanced antioxidant defense system .
-
Regulating Antioxidant Defense and Reducing Arsenic Content
- Field : Plant Physiology
- Application : The application of MeJA significantly reduced the As content in leaves and roots of both cultivars .
- Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
- Results : Findings of the present study reveal that MeJA improves ROS scavenging through enhanced antioxidant defense system, secondary metabolite and reduced As contents in both the cultivars .
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-WQMVXFAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036731 | |
Record name | (-)-Methyl jasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Solid, Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
Record name | Methyl jasmonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Methyl jasmonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl jasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 110 °C at 0.2 mm Hg, 110.00 °C. @ 0.20 mm Hg | |
Record name | Methyl Jasmonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl jasmonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
Record name | Methyl Jasmonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl jasmonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl jasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
Record name | Methyl Jasmonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl jasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection., ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways., Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway., In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated., For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. | |
Record name | Methyl Jasmonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methyl jasmonate | |
Color/Form |
Colorless liquid | |
CAS RN |
1211-29-6, 20073-13-6, 39924-52-2 | |
Record name | (-)-Methyl jasmonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211-29-6 | |
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Record name | Methyl jasmonate | |
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Record name | Methyl dl-jasmonate | |
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Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)- | |
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Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
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Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | (-)-Methyl jasmonate | |
Source | EPA DSSTox | |
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Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |
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Record name | Methyl [1R-[1α,2β(Z)]]-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.562 | |
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Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
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Record name | METHYL JASMONATE | |
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Record name | Methyl Jasmonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl jasmonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
Record name | Methyl jasmonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.